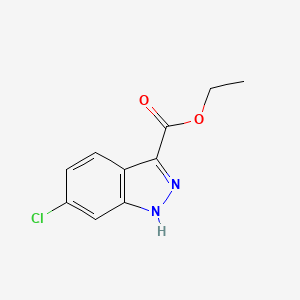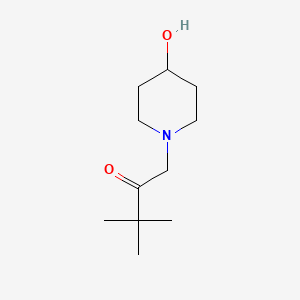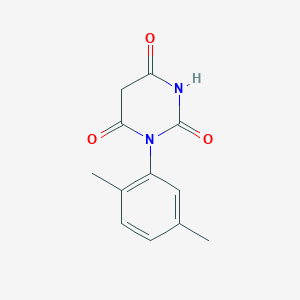
1-(2,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
1-(2,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, commonly referred to as DMPT, is a trione derivative of 2,5-dimethylphenylpyrimidine and has a wide range of biological and chemical applications. DMPT is a strong electrophile and a highly reactive species, making it a useful compound for a variety of purposes.
Scientific Research Applications
Application 1: Synthesis of New Pyrido[2,3-d]pyrimidin-5-one Derivatives
- Summary of the Application : This research involves the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives, which are important classes of fused heterocyclic systems due to a wide range of biological activity .
- Methods of Application : The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base .
- Results or Outcomes : The reaction resulted in the formation of new pyrido[2,3-d]pyrimidin-5-one derivatives .
Application 2: Synthesis and Antimicrobial Activity of Some New Thiadiazoles
- Summary of the Application : This research involves the synthesis of new thiadiazoles, thioamides, 5-arylazothiazoles and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines and their evaluation for antimicrobial activity .
- Methods of Application : The synthesis involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Results or Outcomes : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Application 3: Synthesis of Pyrimidino[4,5-d][1,3]oxazine Derivatives
- Summary of the Application : This research involves the synthesis of new pyrimidino[4,5-d][1,3]oxazine derivatives .
- Methods of Application : The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base .
- Results or Outcomes : The reaction resulted in the formation of new pyrimidino[4,5-d][1,3]oxazine derivatives .
Application 4: Synthesis and Antimicrobial Activity of Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines
- Summary of the Application : This research involves the synthesis of new pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines and their evaluation for antimicrobial activity .
- Methods of Application : The synthesis involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Results or Outcomes : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Application 5: Synthesis of Pyrimidino[4,5-d][1,3]oxazine Derivatives
- Summary of the Application : This research involves the synthesis of new pyrimidino[4,5-d][1,3]oxazine derivatives .
- Methods of Application : The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base .
- Results or Outcomes : The reaction resulted in the formation of new pyrimidino[4,5-d][1,3]oxazine derivatives .
Application 6: Synthesis and Antimicrobial Activity of Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines
- Summary of the Application : This research involves the synthesis of new pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines and their evaluation for antimicrobial activity .
- Methods of Application : The synthesis involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Results or Outcomes : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-3-4-8(2)9(5-7)14-11(16)6-10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTKQGSHQFVCDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



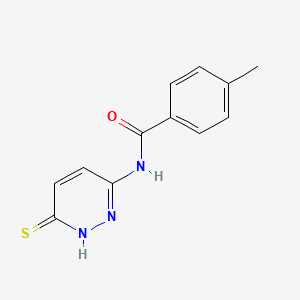
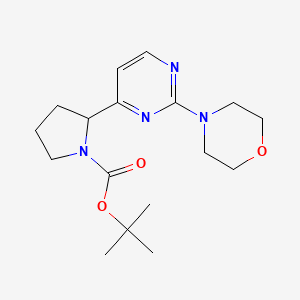
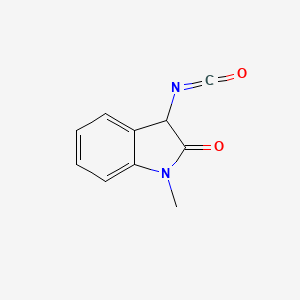
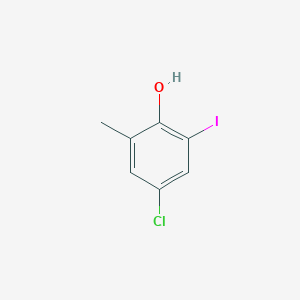
![Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1463699.png)
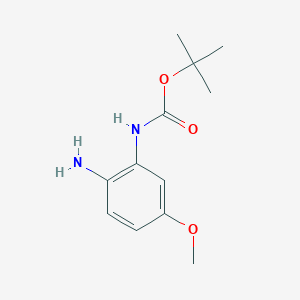
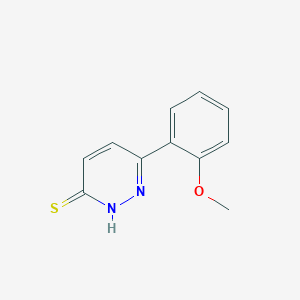
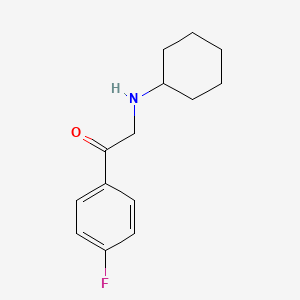
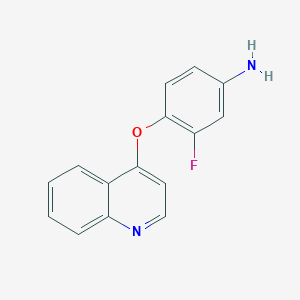
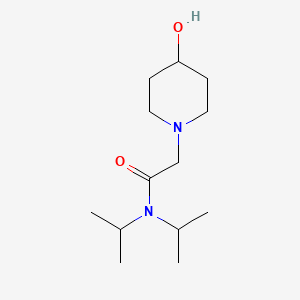
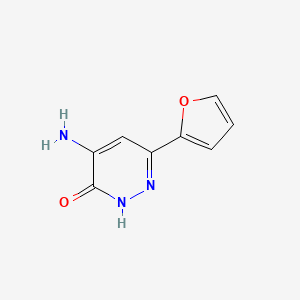
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1463708.png)
